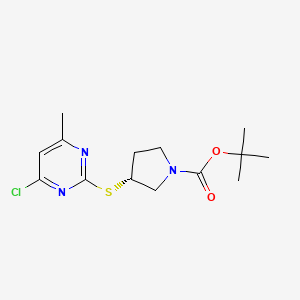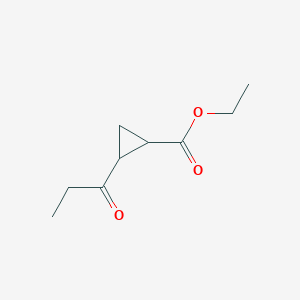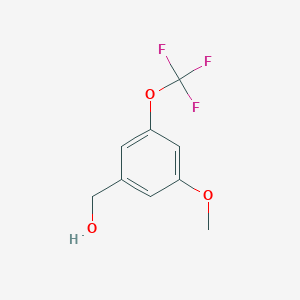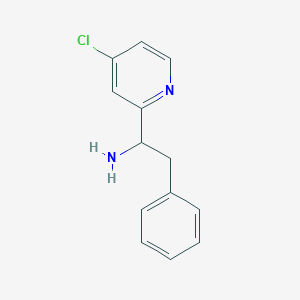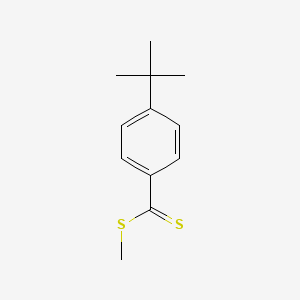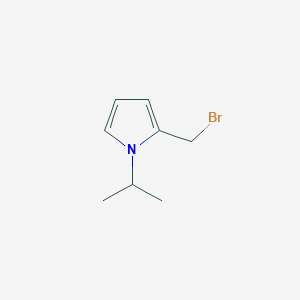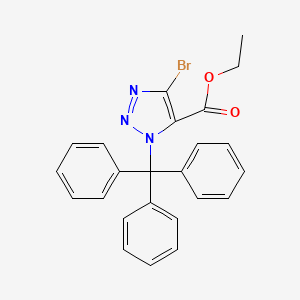
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction might begin with the formation of a triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Cyclization and Ring-Opening: The triazole ring can be involved in cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and specific catalysts for cyclization or ring-opening reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom might yield a variety of substituted triazoles, while oxidation or reduction could lead to different oxidation states of the triazole ring.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid ethyl ester
- 1-Trityl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Ethyl 4-bromo-1-trityl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of substituents, which impart distinct chemical properties and potential applications. The presence of both bromine and trityl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H20BrN3O2 |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-trityltriazole-4-carboxylate |
InChI |
InChI=1S/C24H20BrN3O2/c1-2-30-23(29)21-22(25)26-27-28(21)24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
Clave InChI |
AGJNHALKFBCLQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
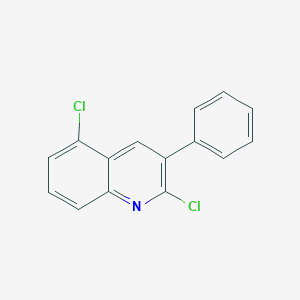
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)

